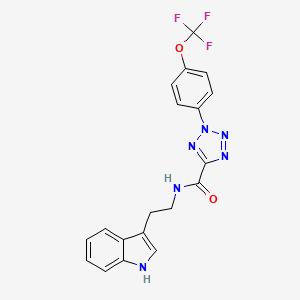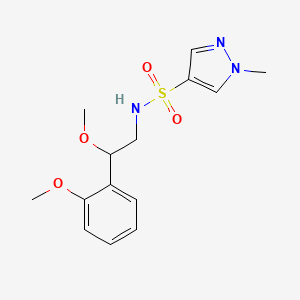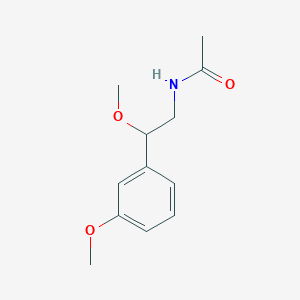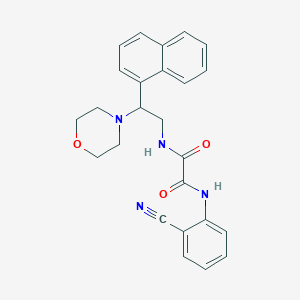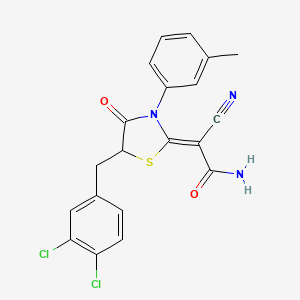
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N3O2S and its molecular weight is 432.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research indicates that compounds with the thiazolidin-2-ylidene acetamide structure can be synthesized through various chemical reactions, contributing significantly to the field of heterocyclic chemistry. For example, Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides could serve as 2-enamides in cyclocondensation reactions, leading to new heterocyclic assemblies with significant yields (Obydennov et al., 2017). This method offers a novel approach to constructing complex molecules potentially useful in various scientific applications.
Crystal Structural Analysis
The structural analysis of similar compounds provides insights into their molecular configuration and potential interactions. Galushchinskiy et al. (2017) described the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to our understanding of their molecular geometry and potential reactivity (Galushchinskiy et al., 2017).
Biological Activity and Synthesis of Derivatives
Research into derivatives of thiazolidin-2-ylidene acetamide compounds has shown promising biological activities. For instance, Devi et al. (2022) synthesized a novel series of compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide, demonstrating excellent antibacterial and antifungal activities (Devi et al., 2022). Such findings suggest potential applications in developing new antimicrobial agents.
Antitumor Activity
Compounds containing the thiazolidin-2-ylidene acetamide structure have also been explored for their antitumor properties. Albratty et al. (2017) investigated the synthesis of 2-cyano-N-(thiazol-2-yl) acetamide derivatives and their reaction to form compounds with promising inhibitory effects on various cancer cell lines (Albratty et al., 2017).
Antioxidant Properties
The antioxidant properties of these compounds are also noteworthy. Lelyukh et al. (2021) synthesized a series of novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides and demonstrated their significant antioxidant activities, comparable to ascorbic acid (Lelyukh et al., 2021).
Eigenschaften
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-3-2-4-13(7-11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-5-6-15(21)16(22)8-12/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAKGCXFOADDSE-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)nicotinamide](/img/structure/B2568845.png)
![2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568847.png)

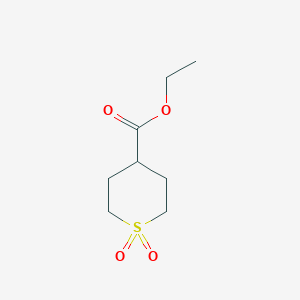
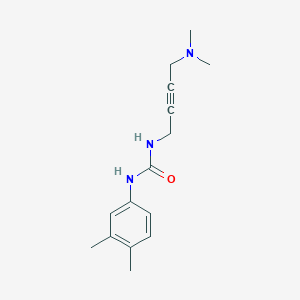
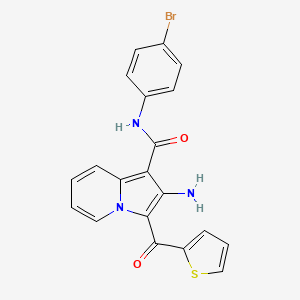
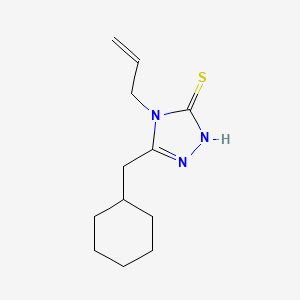
![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)
![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)
